5-Hydroxybenzimidazole

Descripción general

Descripción

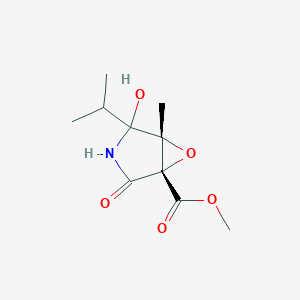

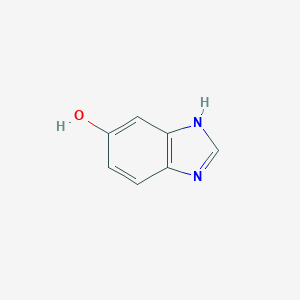

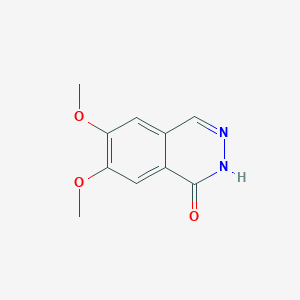

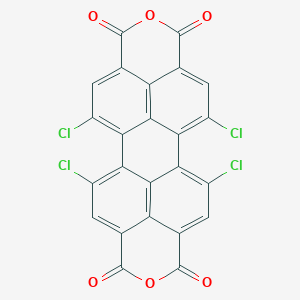

5-Hydroxybenzimidazole is a member of the class of benzimidazoles that is 1H-benzimidazole carrying a single hydroxy substituent at position 5 . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported. Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

Benzimidazoles share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .Chemical Reactions Analysis

The MNDO method has been used to calculate the heats of formation of six tautomeric forms of 5-hydroxybenzimidazole, their anionic and cationic forms, as well as the energetic, electronic, and structural characteristics of neutral, protonated, and deprotonated tautomers .Physical And Chemical Properties Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Aplicaciones Científicas De Investigación

Biosynthesis and Biochemical Research

5-Hydroxybenzimidazole plays a crucial role in the biosynthesis of corrinoids in organisms like Methanosarcina barkeri. It is a significant component of cobamide compounds in these organisms, indicating its essential role in cellular biochemistry and metabolism (Pol, Drift, & Vogels, 1982). Additionally, 5-hydroxybenzimidazole serves as a precursor in the biosynthesis of 5-methoxybenzimidazole, a component of vitamin B12, in various anaerobic bacteria (Renz, Weyhenmeyer, & Renz, 1975).

Microbiological and Enzymatic Studies

Studies have explored the bioconversion of benzimidazole to 5-hydroxybenzimidazole, optimizing production conditions and examining the physiological state of the fungus involved (Seigle-Murandi, Steiman, Chapelle, & Duc, 1986). This research is crucial for understanding microbial metabolism and developing biotechnological applications.

Biological Activity and Interaction with Cell Membranes

The derivatives of 5-hydroxybenzimidazole have been studied for their effects on erythrocyte membranes, showing concentration-dependent impacts on membrane structure and morphology. This research is significant for understanding the biological activity of 5-hydroxybenzimidazole derivatives and their potential therapeutic applications (Luneva Og, Gendel' LIa, Kuznetsov IuV, & Smirnov Ld, 2005).

Chemical Properties and Reactions

The acid-base properties of 5-hydroxybenzimidazoles have been examined, showing their existence as 5-hydroxy-tautomers in certain solvents, such as nitromethane. This study provides insights into the chemical nature and potential reactions of 5-hydroxybenzimidazoles, which is crucial for their application in various chemical processes (Korolev, Osmolovskaya, Kuznetsov, Stolyarova, & Smirnov, 1992).

Environmental and Agricultural Research

5-Hydroxybenzimidazole derivatives have also been studied in the context of environmental science, particularly in the degradation of carbendazim, a widely used fungicide. The degradation process and the metabolic pathways involved are of significant interest for understanding and mitigating the environmental impact of agricultural chemicals (Zhang et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzimidazole and its derivatives have shown promising applications in biological and clinical studies . They have been used as corrosion inhibitors for steels, metals, and alloys . Further studies are needed to explore the full potential of 5-Hydroxybenzimidazole and its derivatives in various applications.

Propiedades

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxybenzimidazole | |

CAS RN |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)

![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)